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molecular formula C14H20ClNO2 B1583487 Dimethylaminoethyl acrylate benzyl chloride CAS No. 46830-22-2

Dimethylaminoethyl acrylate benzyl chloride

Cat. No. B1583487
M. Wt: 269.77 g/mol
InChI Key: ZGCZDEVLEULNLJ-UHFFFAOYSA-M
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Patent
US05665348

Procedure details

Into a two-necked flask provided with a reflux condenser and a dropping funnel were introduced 85.9 g (0.6 mol) of acryloyloxyethyl-N,N-dimethylamine, 160 g of acetone and 0.1 g of hydroquinone monomethyl ether, which was employed as a polymerization inhibitor, and then mixed homogeneously. After dropping 75.9 g (0.6 mol) of benzyl chloride thereinto within about 15 minutes, the mixture was allowed to stand overnight under stirring at room temperature. Then the reaction mixture was washed with 500 ml of acetone to obtain crystals of acryloyloxyethyl-N,N-dimethylbenzylammonium chloride.
Quantity
85.9 g
Type
reactant
Reaction Step One
Quantity
0.1 g
Type
reactant
Reaction Step One
Quantity
160 g
Type
solvent
Reaction Step One
Quantity
75.9 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1]([O:5][CH2:6][CH2:7][N:8]([CH3:10])[CH3:9])(=[O:4])[CH:2]=[CH2:3].COC1C=CC(O)=CC=1.[CH2:20]([Cl:27])[C:21]1[CH:26]=[CH:25][CH:24]=[CH:23][CH:22]=1>CC(C)=O>[Cl-:27].[C:1]([O:5][CH2:6][CH2:7][N+:8]([CH2:20][C:21]1[CH:26]=[CH:25][CH:24]=[CH:23][CH:22]=1)([CH3:10])[CH3:9])(=[O:4])[CH:2]=[CH2:3] |f:4.5|

Inputs

Step One
Name
Quantity
85.9 g
Type
reactant
Smiles
C(C=C)(=O)OCCN(C)C
Name
Quantity
0.1 g
Type
reactant
Smiles
COC1=CC=C(O)C=C1
Name
Quantity
160 g
Type
solvent
Smiles
CC(=O)C
Step Two
Name
Quantity
75.9 g
Type
reactant
Smiles
C(C1=CC=CC=C1)Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
under stirring at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Into a two-necked flask provided with a reflux condenser and a dropping funnel
ADDITION
Type
ADDITION
Details
mixed homogeneously
WAIT
Type
WAIT
Details
to stand overnight
Duration
8 (± 8) h
WASH
Type
WASH
Details
Then the reaction mixture was washed with 500 ml of acetone

Outcomes

Product
Details
Reaction Time
15 min
Name
Type
product
Smiles
[Cl-].C(C=C)(=O)OCC[N+](C)(C)CC1=CC=CC=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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